molecular formula C8H16OSi B14427594 Trimethyl[(penta-1,3-dien-2-yl)oxy]silane CAS No. 81658-42-6

Trimethyl[(penta-1,3-dien-2-yl)oxy]silane

Cat. No.: B14427594
CAS No.: 81658-42-6
M. Wt: 156.30 g/mol
InChI Key: PMTXWMFGFKYIJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl[(penta-1,3-dien-2-yl)oxy]silane is an organosilicon compound with the molecular formula C9H18OSi. It is a colorless to light yellow clear liquid that is sensitive to air and heat . This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl[(penta-1,3-dien-2-yl)oxy]silane can be synthesized through the reaction of penta-1,3-dien-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent oxidation and degradation of the product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is stored under inert gas and at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(penta-1,3-dien-2-yl)oxy]silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Trimethyl[(penta-1,3-dien-2-yl)oxy]silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl[(penta-1,3-dien-2-yl)oxy]silane involves the formation of stable carbon-silicon bonds. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites in a molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl[(penta-1,3-dien-2-yl)oxy]silane is unique due to its ability to form stable carbon-silicon bonds and its use as a protective group in organic synthesis. Its specific structure allows for selective reactions, making it a valuable reagent in the synthesis of complex molecules .

Properties

CAS No.

81658-42-6

Molecular Formula

C8H16OSi

Molecular Weight

156.30 g/mol

IUPAC Name

trimethyl(penta-1,3-dien-2-yloxy)silane

InChI

InChI=1S/C8H16OSi/c1-6-7-8(2)9-10(3,4)5/h6-7H,2H2,1,3-5H3

InChI Key

PMTXWMFGFKYIJE-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=C)O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.